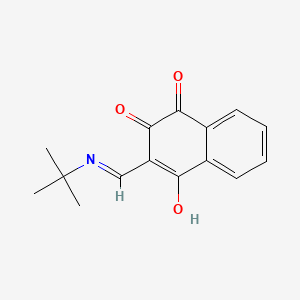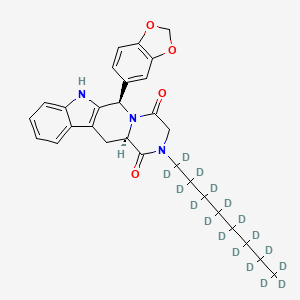
N-Octylnortadalafil-d17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octylnortadalafil-d17: is a synthetic compound that belongs to the class of phosphodiesterase-5 (PDE-5) inhibitors. It is structurally related to tadalafil, a well-known medication used to treat erectile dysfunction. The compound is characterized by the presence of an octyl group and deuterium atoms, which are isotopes of hydrogen, making it a deuterated analogue of tadalafil. This modification can enhance the compound’s stability and metabolic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Octylnortadalafil-d17 involves several steps, starting from the core structure of tadalafilOne common method involves the use of chiral liquid chromatography-circular dichroism (LC-CD) to separate and identify the stereoisomers of the compound . The reaction conditions typically include the use of ammonium formate, formic acid, and acetonitrile as solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Octylnortadalafil-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Octylnortadalafil-d17 is used in chemical research to study the effects of deuteration on the stability and metabolic properties of PDE-5 inhibitors. It serves as a model compound for understanding the structure-activity relationship of tadalafil analogues .
Biology: In biological research, the compound is used to investigate the mechanisms of PDE-5 inhibition and its effects on cellular signaling pathways. It helps in elucidating the role of PDE-5 in various physiological processes .
Medicine: Its enhanced stability and metabolic properties make it a promising candidate for drug development .
Industry: The compound is used in the pharmaceutical industry for the synthesis of novel PDE-5 inhibitors. It also serves as a reference standard in quality control and analytical testing of tadalafil analogues .
Wirkmechanismus
N-Octylnortadalafil-d17 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes relaxation of smooth muscle cells and enhances blood flow. The molecular targets of the compound include the active site of PDE-5, where it binds and prevents the breakdown of cGMP . This mechanism is similar to that of tadalafil, but the presence of the octyl group and deuterium atoms may enhance its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Tadalafil: The parent compound, used to treat erectile dysfunction.
Sildenafil: Another PDE-5 inhibitor with a different chemical structure.
Vardenafil: A PDE-5 inhibitor similar to sildenafil but with a different pharmacokinetic profile.
Cyclopentynafil: A new sildenafil analogue with structural similarities to N-Octylnortadalafil.
Uniqueness: N-Octylnortadalafil-d17 is unique due to the presence of the octyl group and deuterium atoms. These modifications enhance its stability and metabolic properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C29H33N3O4 |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2,14D2 |
InChI-Schlüssel |
JIMWYJMUPCVOFA-HYUIXJERSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Kanonische SMILES |
CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


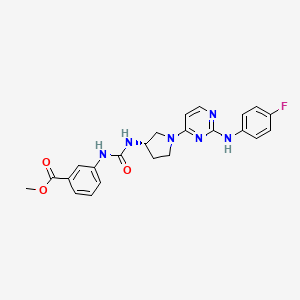
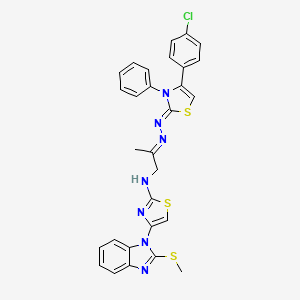

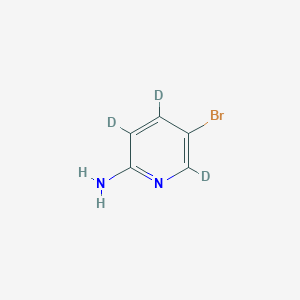
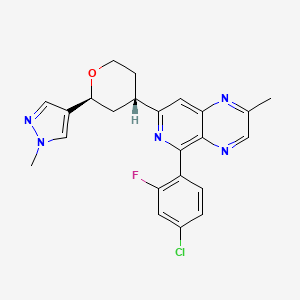
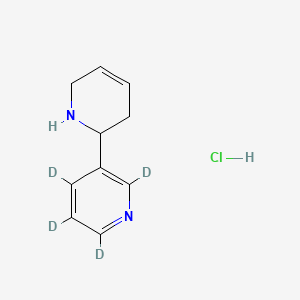
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
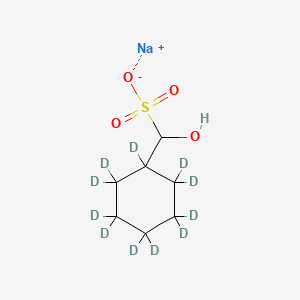
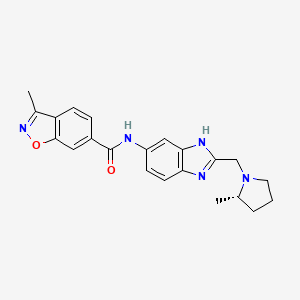
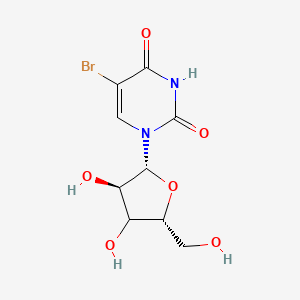
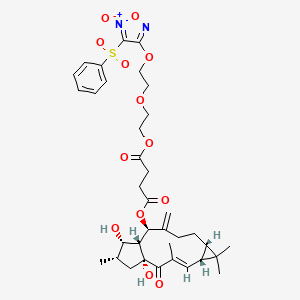
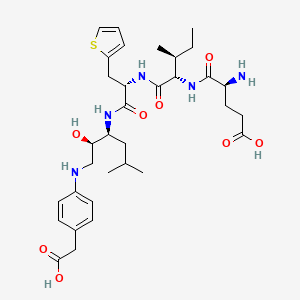
![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
